molecular formula C5H9NOS B14396679 S-Ethenyl dimethylcarbamothioate CAS No. 89417-21-0

S-Ethenyl dimethylcarbamothioate

Cat. No.: B14396679
CAS No.: 89417-21-0
M. Wt: 131.20 g/mol
InChI Key: ANLONEAZXUZJIP-UHFFFAOYSA-N
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Description

S-Ethenyl dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of an ethenyl group attached to a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethenyl dimethylcarbamothioate typically involves the reaction of dimethylthiocarbamoyl chloride with an appropriate ethenyl-containing precursor. The reaction is usually carried out in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 50°C, and the product is precipitated by the addition of water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: S-Ethenyl dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethenyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry: S-Ethenyl dimethylcarbamothioate is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of S-Ethenyl dimethylcarbamothioate involves its interaction with nucleophiles, particularly thiol groups in proteins. The compound can form covalent bonds with these groups, leading to the modification of protein function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.

Comparison with Similar Compounds

  • S-Methyl dimethylcarbamothioate
  • O-Methyl dimethylcarbamothioate
  • S,S’-Dimethyl dithiocarbamate

Comparison: S-Ethenyl dimethylcarbamothioate is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs. For instance, the ethenyl group allows for additional reactions such as polymerization or cross-linking, which are not possible with the methyl or other alkyl derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes. Further research and development could unlock even more applications for this intriguing compound.

Properties

CAS No.

89417-21-0

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

S-ethenyl N,N-dimethylcarbamothioate

InChI

InChI=1S/C5H9NOS/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3

InChI Key

ANLONEAZXUZJIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC=C

Origin of Product

United States

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